![molecular formula C10H11BrO3 B174331 Methyl 2-(2-bromo-5-methoxyphenyl)acetate CAS No. 117565-90-9](/img/structure/B174331.png)
Methyl 2-(2-bromo-5-methoxyphenyl)acetate
Overview
Description
Methyl 2-(2-bromo-5-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-bromo-5-methoxyphenyl)acetate can be synthesized through several methods. One common method involves the bromination of 2-methoxyphenylacetic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step involves the use of methanol and a strong acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and esterification processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, reaction time, and reagent concentrations. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-5-methoxyphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Methyl 2-(2-bromo-5-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of methyl 2-(2-bromo-5-methoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Methyl 2-(2-bromo-5-methoxyphenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(2-bromo-5-chlorophenyl)acetate: Similar structure but with a chlorine substituent instead of a methoxy group.
Methyl 2-(2-bromo-5-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 2-(2-bromo-5-methylphenyl)acetate: Similar structure but with a methyl group instead of a methoxy group.
These compounds share similar reactivity patterns but differ in their physical and chemical properties, such as solubility, boiling point, and reactivity towards specific reagents.
Biological Activity
Methyl 2-(2-bromo-5-methoxyphenyl)acetate, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current research findings, including case studies and data tables that highlight its biological effects.
This compound is characterized by its bromine and methoxy substituents on the phenyl ring, which play crucial roles in its biological interactions. The compound's structure can be represented as follows:
- Chemical Formula : C10H11BrO3
- Molecular Weight : 273.1 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets. The methoxy group may contribute to electron-donating effects, influencing the compound's reactivity with enzymes and receptors.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In a comparative study, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.0313 to 0.0625 μg/mL against Mtb strains, showcasing its potential as a lead compound for tuberculosis treatment .
Table 1: Antimicrobial Activity of this compound
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
This compound | Mycobacterium tuberculosis | 0.0313 - 0.0625 |
Control Compound | Mycobacterium tuberculosis | 0.125 |
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. The compound showed promising cytotoxic effects against several human tumor cell lines, with a notable selectivity index indicating lower toxicity to normal cells compared to cancerous ones.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of various derivatives, this compound was found to induce apoptosis in cancer cells at nanomolar concentrations. The structure-activity relationship (SAR) analysis revealed that modifications on the aromatic rings significantly influenced the cytotoxic efficacy.
Table 2: Cytotoxicity Data of this compound
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
DU145 (Prostate Cancer) | 15 | >10 |
K562 (Leukemia) | 25 | >8 |
Normal Human Cells | >100 | - |
Properties
IUPAC Name |
methyl 2-(2-bromo-5-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZZCVJQEPJTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443171 | |
Record name | Methyl (2-bromo-5-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117565-90-9 | |
Record name | Methyl (2-bromo-5-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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